molecular formula C18H16ClN3O2 B5849065 1-(3-chlorophenyl)-4-[4-(dimethylamino)benzylidene]-3,5-pyrazolidinedione

1-(3-chlorophenyl)-4-[4-(dimethylamino)benzylidene]-3,5-pyrazolidinedione

Cat. No. B5849065
M. Wt: 341.8 g/mol
InChI Key: ZUNZPFZBMJMPSD-YBEGLDIGSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, closely related to our compound of interest, involves the characterization through spectroscopic methods such as FT-IR, NMR, ESI-MS, and X-ray diffraction. Such methods provide insights into the molecular structures, showcasing the complex nature of these compounds and their potential functional applications in various fields, including biological evaluations and molecular docking studies (Karrouchi et al., 2020).

Molecular Structure Analysis

The molecular structure of related pyrazole derivatives has been extensively analyzed using X-ray diffraction, revealing the intricacies of their crystalline structures. These studies provide essential data on the geometrical configuration of the molecules, which is crucial for understanding their chemical behavior and reactivity (Kumarasinghe et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving pyrazole derivatives highlight the compound's versatility and reactivity towards different reagents. The rearrangements and transformations of these compounds into various other structures indicate a rich chemistry that could be harnessed for the synthesis of novel materials or bioactive molecules (Strah et al., 1996).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility and crystalline structure, are influenced by their molecular geometry. Studies involving the characterization of these compounds shed light on how these physical attributes can affect their utility in different scientific domains (Naveen et al., 2018).

Chemical Properties Analysis

The chemical properties of these compounds, including their reactivity patterns and stability under various conditions, have been a subject of study. Investigations into their behavior in the presence of different reagents and conditions reveal insights into their potential applications in chemical synthesis and biological systems (Sanjeeva Reddy et al., 2010).

properties

IUPAC Name

(4Z)-1-(3-chlorophenyl)-4-[[4-(dimethylamino)phenyl]methylidene]pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c1-21(2)14-8-6-12(7-9-14)10-16-17(23)20-22(18(16)24)15-5-3-4-13(19)11-15/h3-11H,1-2H3,(H,20,23)/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNZPFZBMJMPSD-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)NN(C2=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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